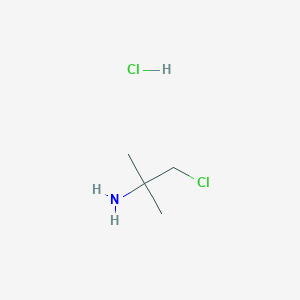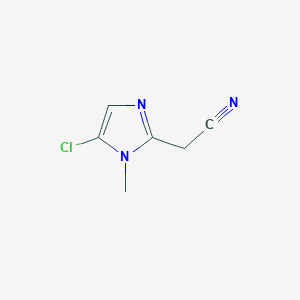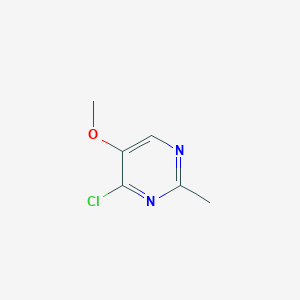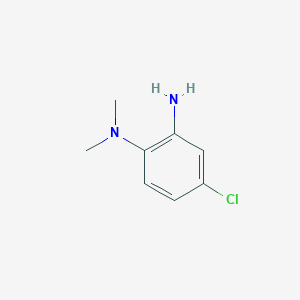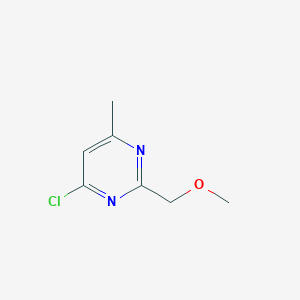
3-Chloro-N-(2,6-dichlorophenyl)propanamide
Descripción general
Descripción
“3-Chloro-N-(2,6-dichlorophenyl)propanamide” is a chemical compound with the molecular formula C9H8Cl3NO and a molecular weight of 252.524 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “3-Chloro-N-(2,6-dichlorophenyl)propanamide” consists of a propanamide backbone with a chlorine atom attached to the third carbon and a 2,6-dichlorophenyl group attached to the nitrogen of the amide group .Aplicaciones Científicas De Investigación
Environmental and Health Impact Studies
Carcinogenic Outcomes and Potential Mechanisms from Chlorophenoxy Compounds : A systematic review highlighted the epidemiological and toxicological studies of chlorophenoxy herbicides, including 2,4-D and MCPA, focusing on their potential association with lymphohematopoietic cancers. Despite plausible hypotheses for carcinogenic modes of action, environmental exposures were deemed not sufficient to support a causal relationship, suggesting a nuanced understanding of chlorophenoxy compounds' health impacts (Stackelberg, 2013).
Use of DDT and Its Alternatives for Vector Control : The status of dichlorodiphenyltrichloroethane (DDT) for disease vector control was reviewed, discussing its benefits, risks, and the availability of alternatives. While DDT is effective in certain settings, concerns about resistance and chronic health effects necessitate exploring and supporting sustainable alternatives (van den Berg, 2009).
Antiseptic Use in Dentistry and its Implications : Chlorhexidine, a widely used antiseptic, particularly in dentistry, demonstrates strong biocidal activity. Its application spans from plaque control to surgical antisepsis, despite potential cytotoxicity and effects on dental aesthetics. This underscores the balance between clinical benefits and side effects in the use of chlorinated antiseptics (Karpiński & Szkaradkiewicz, 2015).
Propiedades
IUPAC Name |
3-chloro-N-(2,6-dichlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c10-5-4-8(14)13-9-6(11)2-1-3-7(9)12/h1-3H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVQMNGGZJHABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CCCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326927 | |
| Record name | 3-Chloro-N-(2,6-dichlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35714-74-0 | |
| Record name | 3-Chloro-N-(2,6-dichlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



